molecular formula C22H26N2O2 B6501427 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide CAS No. 955671-89-3

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide

Numéro de catalogue B6501427
Numéro CAS: 955671-89-3
Poids moléculaire: 350.5 g/mol
Clé InChI: LACJQGKATUWDTK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide (NBI-743) is a small molecule compound with a variety of applications in scientific research. It is a member of the benzoyltetrahydroisoquinolin family and is structurally similar to other compounds in this family, such as NBI-744 and NBI-746. NBI-743 has a wide range of applications in scientific research, including as an inhibitor of protein kinase C (PKC) and as an agonist of the G-protein-coupled receptor GPR55. It has also been studied as a potential therapeutic agent for the treatment of cancer, inflammation, and pain.

Applications De Recherche Scientifique

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide has been studied extensively for its potential applications in scientific research. It has been shown to be an effective inhibitor of protein kinase C (PKC) and an agonist of the G-protein-coupled receptor GPR55. It has also been studied as a potential therapeutic agent for the treatment of cancer, inflammation, and pain. N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide has been studied for its potential use in the treatment of various types of cancer, including breast, prostate, and lung cancer. It has also been studied for its potential use in the treatment of inflammation and pain, as well as for its potential use in the treatment of neurological disorders.

Mécanisme D'action

The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide is not completely understood. However, it is believed that N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide acts as an inhibitor of protein kinase C (PKC) and as an agonist of the G-protein-coupled receptor GPR55. PKC is a family of enzymes that are involved in the regulation of cell proliferation, differentiation, and apoptosis. GPR55 is a G-protein-coupled receptor that is involved in the regulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell proliferation, differentiation, and apoptosis. It has also been shown to be an agonist of the G-protein-coupled receptor GPR55, which is involved in the regulation of pain, inflammation, and other physiological processes. N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide has also been shown to have anti-inflammatory and analgesic effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide in laboratory experiments is that it can be synthesized using a variety of methods. This makes it easier to obtain and use in experiments. Additionally, N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide has a wide range of applications in scientific research, making it useful in a variety of different experiments.
However, there are also some limitations to using N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide in laboratory experiments. For example, it is not completely understood how N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide works, so there is still much to be explored in terms of its mechanism of action. Additionally, N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide has not been approved for use in humans, so it is not suitable for use in clinical trials.

Orientations Futures

There are a number of potential future directions for research on N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide. These include further research into the mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide, as well as its potential therapeutic applications in the treatment of cancer, inflammation, and pain. Additionally, further research could be conducted into the potential use of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide in the treatment of neurological disorders. Finally, further research could be conducted into the potential use of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide in the development of novel drug delivery systems.

Méthodes De Synthèse

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide can be synthesized using a number of different methods. The most common method is the condensation of benzoyl chloride, 1,2,3,4-tetrahydroisoquinoline-7-yl bromide, and dimethylbutanamide in the presence of an acid catalyst. This reaction yields N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide as a white solid. Other methods for the synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide include the reaction of benzoyl chloride, 1,2,3,4-tetrahydroisoquinoline-7-yl bromide, and dimethylbutanamide in the presence of an amine, or the reaction of benzoyl chloride and 1,2,3,4-tetrahydroisoquinoline-7-yl bromide in the presence of a base.

Propriétés

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-22(2,3)14-20(25)23-19-10-9-16-11-12-24(15-18(16)13-19)21(26)17-7-5-4-6-8-17/h4-10,13H,11-12,14-15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACJQGKATUWDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.